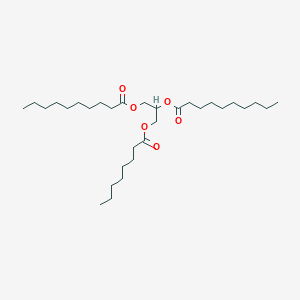
1-(4-Hydroxyoxan-4-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyoxan-4-yl)propan-2-one is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . This compound is characterized by the presence of a hydroxy group attached to an oxane ring, which is further connected to a propanone moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyoxan-4-yl)propan-2-one typically involves the reaction of 4-hydroxyoxane with propanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors and process control systems. The industrial process ensures consistent quality and high efficiency, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyoxan-4-yl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various halogenating agents . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-(4-Hydroxyoxan-4-yl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyoxan-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The oxane ring and propanone moiety contribute to the compound’s overall stability and functionality .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-Hydroxyoxan-4-yl)propan-2-one include:
- 1-(4-Hydroxyoxan-4-yl)butan-2-one
- 1-(4-Hydroxyoxan-4-yl)pentan-2-one
- 1-(4-Hydroxyoxan-4-yl)hexan-2-one
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of the hydroxy group and oxane ring makes it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
1-(4-hydroxyoxan-4-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(9)6-8(10)2-4-11-5-3-8/h10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAYOYWUMCWYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole](/img/structure/B2859922.png)
![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide](/img/structure/B2859923.png)
![2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2859925.png)

![1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2859929.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-2-nitrobenzamide](/img/structure/B2859930.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2859931.png)
![3-(1H-1,3-benzodiazol-1-yl)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)propanamide](/img/structure/B2859932.png)
![3-[(2-fluorophenyl)methyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2859933.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2859935.png)


![2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2859939.png)
![N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2859942.png)
